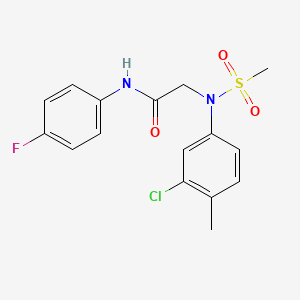![molecular formula C14H14N4O6S B3678932 (2-Methoxy-2-oxoethyl) 4-[5-(2-methoxy-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate](/img/structure/B3678932.png)
(2-Methoxy-2-oxoethyl) 4-[5-(2-methoxy-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate
Descripción general
Descripción
(2-Methoxy-2-oxoethyl) 4-[5-(2-methoxy-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate: is a complex organic compound that features a benzoate ester linked to a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-2-oxoethyl) 4-[5-(2-methoxy-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with (2-methoxy-2-oxoethyl)thiol to form the thioether linkage.
Esterification: The final step involves esterification of the benzoic acid derivative with (2-methoxy-2-oxoethyl) alcohol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the carbonyl groups in the ester moieties.
Substitution: The aromatic ring and the tetrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve strong acids or bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for its tetrazole moiety which is known to mimic carboxylic acids in biological systems.
Biological Probes: Used in the development of probes for studying biochemical pathways.
Industry
Polymer Science: Potential use in the synthesis of polymers with specific functional properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of (2-Methoxy-2-oxoethyl) 4-[5-(2-methoxy-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate is largely dependent on its application. In medicinal chemistry, the tetrazole ring can interact with biological targets such as enzymes or receptors, often mimicking the action of carboxylic acids. The compound may inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methoxy-2-oxoethyl) 4-[5-(2-methoxy-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate: can be compared to other tetrazole-containing compounds such as:
Uniqueness
Structural Features: The presence of both ester and thioether linkages in the same molecule is relatively unique.
Functional Properties: The combination of these functional groups may confer unique electronic properties, making it useful in materials science and catalysis.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(2-methoxy-2-oxoethyl) 4-[5-(2-methoxy-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O6S/c1-22-11(19)7-24-13(21)9-3-5-10(6-4-9)18-14(15-16-17-18)25-8-12(20)23-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFFPBPBANTCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(=O)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B3678855.png)
![1-(1,3-BENZODIOXOL-5-YL)-5-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B3678866.png)
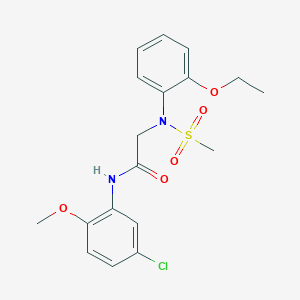
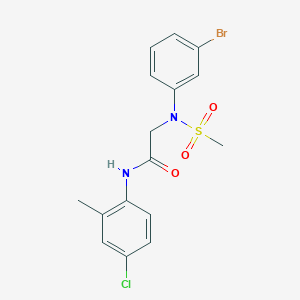
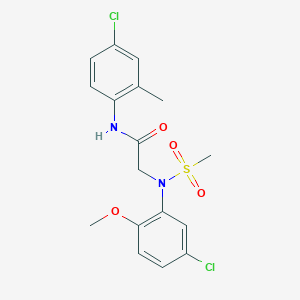
![N-[(3-acetylphenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide](/img/structure/B3678881.png)
![3-chloro-N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B3678882.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678890.png)
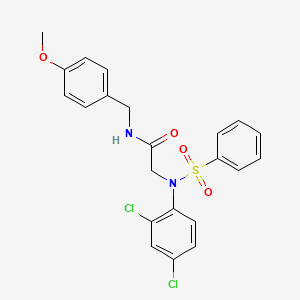
![N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3678909.png)
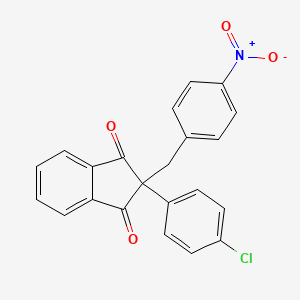
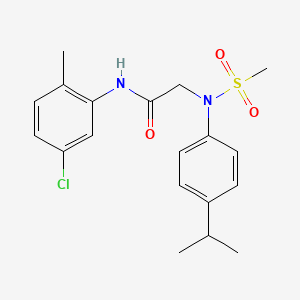
![2-([1,1'-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline](/img/structure/B3678925.png)
